1-(5-Chloro-2-methoxyphenyl)-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea
Description
This compound is a urea derivative featuring a 5-chloro-2-methoxyphenyl group and a 1,3,4-oxadiazole ring substituted with a 3-(methylthio)phenyl moiety. The urea scaffold is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding interactions with biological targets. The 1,3,4-oxadiazole ring enhances metabolic stability and electron-withdrawing properties, while the methylthio group may influence lipophilicity and pharmacokinetic profiles .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O3S/c1-24-14-7-6-11(18)9-13(14)19-16(23)20-17-22-21-15(25-17)10-4-3-5-12(8-10)26-2/h3-9H,1-2H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNWGCTZLNIAKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea, with the CAS number 1286724-51-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.8 g/mol. The structure features a urea linkage and an oxadiazole ring, which are significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₄O₃S |
| Molecular Weight | 390.8 g/mol |
| CAS Number | 1286724-51-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent coupling with the urea moiety. The synthetic pathway often employs intermediates derived from commercially available chemicals.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity:
Studies have demonstrated that derivatives of compounds containing the oxadiazole moiety show significant anticancer properties. For instance, similar compounds have been evaluated against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
2. Antimicrobial Properties:
Compounds with similar structures have shown antimicrobial effects against various pathogens. The presence of the methylthio group is believed to enhance the lipophilicity and membrane permeability, contributing to their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
3. Antioxidant Activity:
Some studies have reported that related compounds exhibit antioxidant properties, potentially offering protective effects against oxidative stress-related diseases. The antioxidant activity is often measured using assays that evaluate free radical scavenging capabilities.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Antitumor Activity: In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including Mia PaCa-2 and PANC-1, with IC50 values indicating effective cytotoxicity.
- Antimicrobial Testing: A series of derivatives were tested for their antimicrobial activity using disk diffusion methods. Results indicated significant inhibition zones against Candida albicans and Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest: Compounds similar in structure have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
- Apoptosis Induction: Activation of intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins has been observed in treated cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea
- Structure : Retains the 5-chloro-2-methoxyphenyl group but replaces the oxadiazole ring with a 3-chlorophenyl substituent.
- Key Differences: Absence of the 1,3,4-oxadiazole ring reduces electron-withdrawing effects and metabolic stability.
- Molecular Formula : C₁₄H₁₂Cl₂N₂O₂; Molecular Weight : 311.16 g/mol .
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
- Structure : Substitutes the oxadiazole ring with a 1,3,4-thiadiazole ring and a 2-chlorophenyl group.
- Key Differences :
- The sulfur atom in thiadiazole enhances π-electron delocalization and may improve binding to metal ions in enzymatic systems.
- The 2-chlorophenyl substituent alters steric interactions compared to the 3-(methylthio)phenyl group.
- Molecular Formula : C₁₆H₁₂ClN₃O₂S; Molecular Weight : 353.81 g/mol .
1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea
- Structure : Features a thiadiazole ring substituted with a 3,4,5-trimethoxyphenyl group.
- Key Differences: The trimethoxy groups significantly increase lipophilicity and may enhance blood-brain barrier penetration.
- Molecular Formula : C₁₈H₁₇ClN₄O₄S; Molecular Weight : 420.87 g/mol .
1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea
- Structure : Replaces the oxadiazole with an isoxazole ring bearing a tert-butyl group.
- The tert-butyl group introduces steric bulk, which may hinder interactions with flat binding pockets.
- Molecular Formula : C₁₄H₁₆ClN₃O₂; Molecular Weight : 293.75 g/mol .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Feasibility : The target compound’s 1,3,4-oxadiazole ring is synthetically accessible via cyclization reactions, as evidenced by yields >70% in analogous oxadiazole-containing compounds .
- Urea-thiadiazole hybrids are also explored as serotonin receptor agonists, indicating possible CNS applications .
- Metabolic Stability : The methylthio group in the target compound may undergo oxidative metabolism to sulfoxide or sulfone derivatives, a pathway less prevalent in methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
